molecular formula C16H12ClNO2S2 B11683378 5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-3-ethyl-2-thioxo-thiazolidin-4-one

5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-3-ethyl-2-thioxo-thiazolidin-4-one

Cat. No.: B11683378
M. Wt: 349.9 g/mol
InChI Key: VNESVWBAZCIDKF-NTEUORMPSA-N
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Description

5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-3-ethyl-2-thioxo-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-3-ethyl-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-furylmethylidene-3-ethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-3-ethyl-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-3-ethyl-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-3-methyl-2-thioxo-thiazolidin-4-one
  • 5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-2-thioxo-thiazolidin-4-one

Uniqueness

5-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-3-ethyl-2-thioxo-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position of the thiazolidinone ring differentiates it from other similar compounds and may contribute to its unique reactivity and biological activity .

Properties

Molecular Formula

C16H12ClNO2S2

Molecular Weight

349.9 g/mol

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H12ClNO2S2/c1-2-18-15(19)14(22-16(18)21)9-12-7-8-13(20-12)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3/b14-9+

InChI Key

VNESVWBAZCIDKF-NTEUORMPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=S

Origin of Product

United States

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